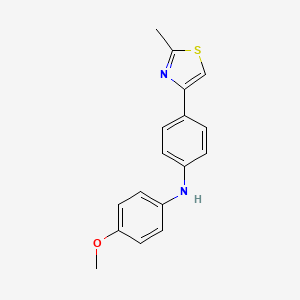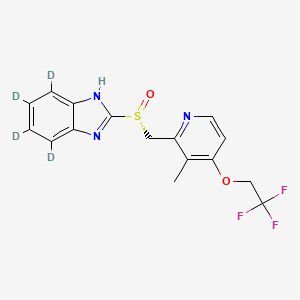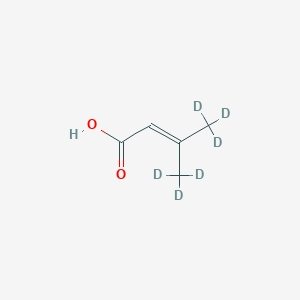![molecular formula C20H15FN2O5 B12410243 N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide](/img/structure/B12410243.png)
N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a fluorobenzoyl group, an amino group, and a trihydroxybenzamide moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide typically involves the following steps:
Formation of 4-fluorobenzoyl chloride: This is achieved by reacting 4-fluorobenzoic acid with thionyl chloride under reflux conditions.
Amination Reaction: The 4-fluorobenzoyl chloride is then reacted with 4-aminophenol to form 4-[(4-fluorobenzoyl)amino]phenol.
Coupling Reaction: The final step involves coupling 4-[(4-fluorobenzoyl)amino]phenol with 3,4,5-trihydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the fluorobenzoyl moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins, particularly in the context of disease research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorobenzoyl and trihydroxybenzamide moieties play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
- 4-fluoro-N-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
- 3-fluoro-N-(4-{4-[(3-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
- 2-fluoro-N-[4-(3-{4-[(2-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide
Comparison: N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide is unique due to the presence of three hydroxyl groups on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity. In contrast, similar compounds may have different substitution patterns or functional groups, leading to variations in their properties and applications.
Propiedades
Fórmula molecular |
C20H15FN2O5 |
|---|---|
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide |
InChI |
InChI=1S/C20H15FN2O5/c21-13-3-1-11(2-4-13)19(27)22-14-5-7-15(8-6-14)23-20(28)12-9-16(24)18(26)17(25)10-12/h1-10,24-26H,(H,22,27)(H,23,28) |
Clave InChI |
DUMKXWGHZGUHPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)O)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


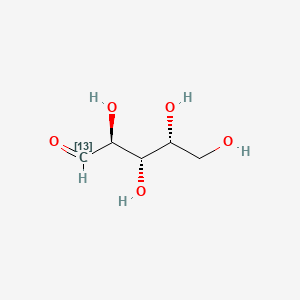
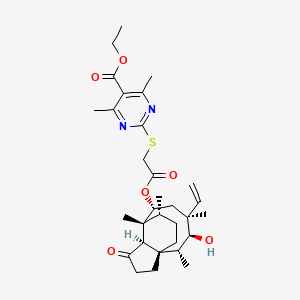
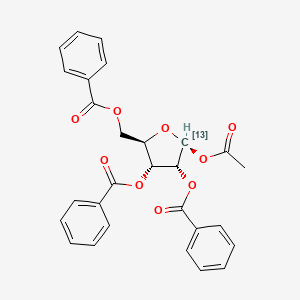
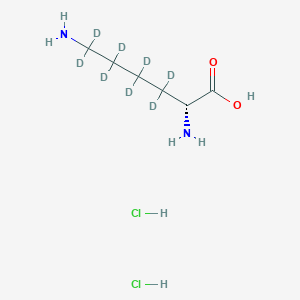
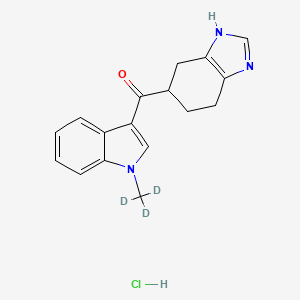
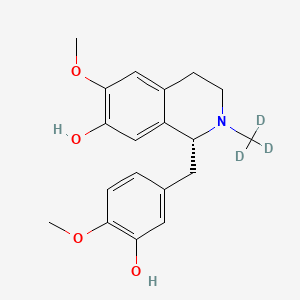
![[(2R,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12410218.png)
